2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one
Description
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound featuring a benzothiazinone core with a methylthio (-SMe) substituent at the 2-position. This scaffold is part of a broader class of 1,3-thiazin-4-one derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antitubercular activities . The methylthio group enhances lipophilicity and modulates electronic properties, influencing binding to biological targets .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-12-9-10-8(11)6-4-2-3-5-7(6)13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCYMOALUOGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds. For instance, the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions can yield the desired benzothiazinone . Another approach involves the use of thioureas and malonic acid derivatives, which undergo cyclization to form the thiazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazine ring .
Scientific Research Applications
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against proteases and esterases.
Medicine: Explored for its antitubercular activity and potential as a therapeutic agent against tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose-2’-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the mycobacterium.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Key Observations :
- Position 2 : Methylthio (-SMe) enhances synthetic utility but shows moderate activity compared to bulkier groups (e.g., piperazine in PBTZ169 or fluoropyrimidine in 3o), which improve target binding and pharmacokinetics .
- Position 6/8: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical for antitubercular activity, as seen in 3o and PBTZ169 .
- Scaffold Flexibility : Fusing imidazo or benzofuro rings (e.g., DPBT) diversifies biological targets, shifting activity from antimicrobial to anticancer .
Physicochemical Properties
Key Observations :
Biological Activity
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound belonging to the benzothiazinone class, characterized by a fused benzene and thiazine ring system. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and an antitubercular agent. The following sections explore its biological activity in detail, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂OS, with a molar mass of approximately 250.33 g/mol. The presence of the methylthio group at the 2-position enhances its lipophilicity, potentially improving its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis. Notably, it inhibits decaprenylphosphoryl-β-D-ribose-2’-epimerase (DprE1), which is essential in mycobacterial cell wall biosynthesis, making it a candidate for treating tuberculosis .
Antitubercular Activity
Research has demonstrated that this compound exhibits significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that it disrupts bacterial growth by targeting essential pathways involved in cell wall synthesis.
| Study | Compound | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | 0.51 ± 0.16 | Inhibitor of MTB DNA gyrase | |
| Benzothiazinone derivatives | 4.41 | Moderate anti-tubercular activity |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against proteases and esterases. Its unique structure allows it to interact effectively with various biological targets.
Case Studies
- Inhibition of Mycobacterial Gyrase : A study evaluated a series of benzothiazinone-piperazine derivatives derived from this compound. One derivative demonstrated an IC50 of 0.51 µM against Mycobacterium tuberculosis DNA gyrase .
- Anticancer Activity : Compounds related to benzothiazinones have shown promising anticancer activity across various cancer cell lines, including melanoma and breast cancer. These studies highlight the potential for structural modifications to enhance efficacy against cancer .
Comparison with Similar Compounds
Similar compounds within the benzothiazinone class include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Nitro-4H-benzo[e][1,3]thiazin-4-one | Nitro group addition | Potent antitubercular activity |
| 2-Amino-4H-benzo[e][1,3]thiazin-4-one | Amino group substitution | Investigated for enzyme inhibition |
The unique substitution pattern of this compound differentiates it from these compounds and may influence its reactivity and biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
